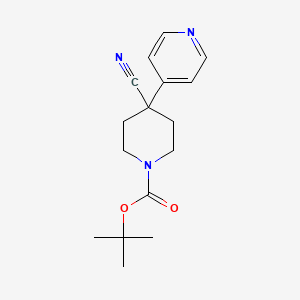
1-Boc-4-cyano-4-(4-pyridinyl)-piperidine
Vue d'ensemble
Description
1-Boc-4-cyano-4-(4-pyridinyl)-piperidine, also known as Boc-4-CN-4-piperidone, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of piperidine and has a Boc (tert-butoxycarbonyl) group, a cyano group, and a pyridine ring attached to its structure.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships : A study conducted by Sheikh et al. (2012) explored the synthesis of pharmaceutically relevant compounds containing a quaternary stereocenter using lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine (Sheikh et al., 2012).
Applications in Molecular Design and Synthesis : Guzmán-Rodríguez et al. (2021) researched the effects of 1-Boc-piperidine on binge-eating behavior and anxiety in rats. This study indicates its potential use in understanding neural and behavioral processes (Guzmán-Rodríguez et al., 2021).
Dendrimer Synthesis : Sacalis et al. (2019) discussed the synthesis of novel dendritic melamines containing piperidin-4-yl groups, indicating its role in the development of complex molecular architectures (Sacalis et al., 2019).
Carbon-Carbon Bond Formation in Organic Synthesis : Johnson et al. (2002) described the use of lithiated N-Boc allylic and benzylic amines in conjugate additions to synthesize substituted piperidines, demonstrating its utility in organic synthetic processes (Johnson et al., 2002).
Functionalized Pyridines Synthesis : Mekheimer et al. (1997) reported on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, showing the compound's role in generating structurally diverse molecules (Mekheimer et al., 1997).
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-pyridin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-6-16(12-17,7-11-19)13-4-8-18-9-5-13/h4-5,8-9H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYWTWQOOWXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(4-pyridinyl)-piperidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



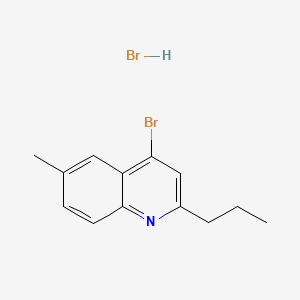

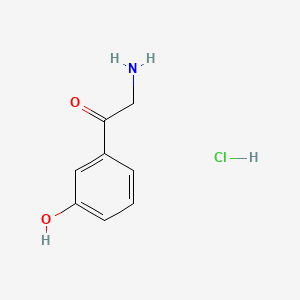
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)
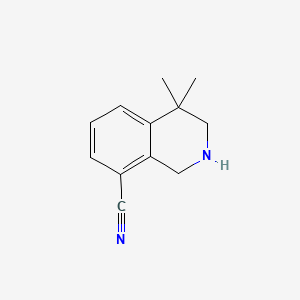

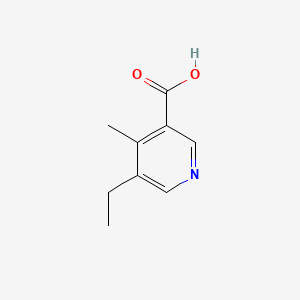

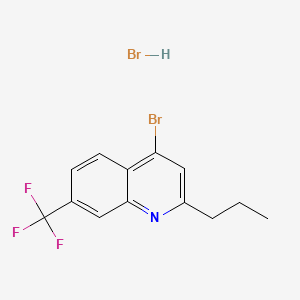
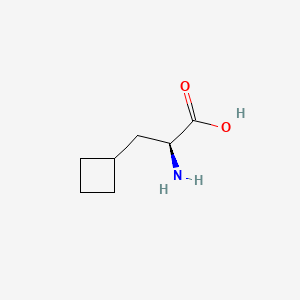

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)